1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol
CAS No.:
Cat. No.: VC18236260
Molecular Formula: C9H8ClFO
Molecular Weight: 186.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClFO |
|---|---|
| Molecular Weight | 186.61 g/mol |
| IUPAC Name | 1-(2-chloro-6-fluorophenyl)prop-2-en-1-ol |
| Standard InChI | InChI=1S/C9H8ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8,12H,1H2 |
| Standard InChI Key | FEUJSNPDBVTNSY-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(C1=C(C=CC=C1Cl)F)O |
Introduction
Chemical Structure and Properties
The molecular architecture of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is defined by its substituted phenyl ring and propenol moiety. The chlorine and fluorine atoms introduce electronic effects that influence reactivity, while the allylic alcohol group enables participation in condensation and oxidation reactions.
Molecular Geometry
X-ray crystallography of related compounds, such as 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one, reveals planar arrangements of the phenyl and enone groups, stabilized by intramolecular C–H⋯O and C–H⋯F interactions . These interactions create S(5) and S(6) ring motifs, which enhance structural rigidity . For 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol, analogous intramolecular hydrogen bonding is anticipated between the hydroxyl group and halogen atoms, though experimental confirmation is pending .
Electronic Effects
The electron-withdrawing nature of chlorine and fluorine substituents deactivates the phenyl ring, directing electrophilic attacks to the meta and para positions. This electronic profile is critical in designing derivatives for targeted synthetic applications.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈ClFO | |
| Molecular Weight | 186.61 g/mol | |
| Halogen Substituents | 2-Chloro, 6-Fluoro | |
| Functional Groups | Allylic alcohol, Aromatic ring |
Synthesis and Characterization
Synthetic Routes
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is typically synthesized via Claisen-Schmidt condensation between 2-chloro-6-fluorobenzaldehyde and a propenol derivative. A base-mediated approach, similar to the synthesis of 2-Chloro-2-propen-1-ol, employs sodium hydroxide in methanol to facilitate aldol addition .
Example Synthesis Pathway:
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Aldol Condensation: React 2-chloro-6-fluorobenzaldehyde with acrolein in methanol under basic conditions.
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Acid Workup: Quench the reaction with dilute HCl to protonate the enolate intermediate.
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Purification: Isolate the product via column chromatography or recrystallization .
Characterization Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the structure by identifying proton environments (e.g., hydroxyl at δ 4.5–5.0 ppm, allylic protons at δ 5.5–6.5 ppm).
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X-ray Crystallography: Resolves stereochemistry and intramolecular interactions, as demonstrated in studies of analogous compounds .
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Mass Spectrometry: Molecular ion peak at m/z 186.61 confirms the molecular weight.
Physical and Spectroscopic Data
Physical Properties
The compound is a colorless liquid at room temperature, with a boiling point estimated at 210–220°C based on structural analogs . Its solubility is higher in polar aprotic solvents (e.g., DMSO, acetone) than in water.
Table 2: Representative NMR Data
| Signal | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| OH | 4.8 | Broad singlet | Allylic hydroxyl |
| CH₂=CH– | 5.6–6.2 | Multiplet | Allylic protons |
| Aromatic H | 7.1–7.5 | Multiplet | Phenyl ring protons |
| CF | – | – | ¹⁹F NMR: δ -110 to -120 |
Data inferred from related compounds .
Applications and Research Findings
Pharmaceutical Intermediates
The compound’s halogenated aryl group and alcohol functionality make it a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. For example, coupling with acetic anhydride yields ester derivatives with enhanced bioavailability.
Agrochemical Uses
In agrochemistry, it serves as a building block for herbicides and pesticides. The fluorine atom improves lipid solubility, facilitating membrane penetration in target organisms.
Catalytic Studies
Research on analogous enones highlights its potential in asymmetric catalysis. The prochiral center at the alcohol position enables enantioselective transformations, though this remains underexplored .
| Parameter | Details | Source |
|---|---|---|
| Flammability | Flammable liquid (Category 3) | |
| Toxicity | Acute oral toxicity (Category 4) | |
| Protective Equipment | Gloves, goggles, fume hood | |
| Storage | Cool, dry place away from oxidizers |
Future Research Directions
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